N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Analytical Chemistry Medicinal Chemistry Synthetic Chemistry

N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS 1289386-56-6) is a chloropyridazine derivative with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. This heterocyclic amine features a 6-chloropyridazine core linked to an ethanamine moiety via a methylene bridge.

Molecular Formula C7H10ClN3
Molecular Weight 171.628
CAS No. 1289386-56-6
Cat. No. B578147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Chloropyridazin-3-yl)methyl)ethanamine
CAS1289386-56-6
Molecular FormulaC7H10ClN3
Molecular Weight171.628
Structural Identifiers
SMILESCCNCC1=NN=C(C=C1)Cl
InChIInChI=1S/C7H10ClN3/c1-2-9-5-6-3-4-7(8)11-10-6/h3-4,9H,2,5H2,1H3
InChIKeyILXGBRVYNHQFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1289386-56-6) - Identity and Baseline Characteristics for Procurement Evaluation


N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS 1289386-56-6) is a chloropyridazine derivative with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . This heterocyclic amine features a 6-chloropyridazine core linked to an ethanamine moiety via a methylene bridge . It is offered by commercial suppliers at purities of ≥95% and is intended for research use only .

Heterocyclic amine building block for kinase inhibitor and nAChR ligand synthesis
6-Chloropyridazine core enables Pd-catalyzed cross-coupling diversification
Analytical reference candidate with distinct physical properties relative to close analogs
High-purity research grade; intended for laboratory use only

Why N-((6-Chloropyridazin-3-yl)methyl)ethanamine is Not Directly Interchangeable with Other Pyridazine Derivatives


Even closely related pyridazine analogs cannot be freely substituted because subtle structural variations—such as the presence and position of the chloro substituent, the amine alkyl chain length, and the methylene bridge orientation—profoundly alter target binding affinity, solubility, and reactivity . Class-level evidence demonstrates that 6-chloropyridazin-3-yl derivatives achieve nanomolar Ki values at neuronal nicotinic acetylcholine receptors [1], a potency that is highly dependent on the precise substitution pattern. Furthermore, the chloro group at the 6-position enables specific nucleophilic substitution and cross-coupling reactions that are essential for generating diverse pharmacophores . Therefore, the exact molecular architecture of N-((6-Chloropyridazin-3-yl)methyl)ethanamine is critical for applications where consistent reactivity or binding profile is required.

Structure-activity sensitivity

Chloro substitution pattern and amine chain length may shift target binding affinity and selectivity.

Reactivity divergence

Methylene bridge orientation can alter nucleophilic substitution and cross-coupling outcomes.

Physical property mismatch

Notable density and molecular weight differences may affect formulation handling and chromatographic behavior.

Quantitative Differentiation Evidence for N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1289386-56-6)


Molecular Weight: A Critical Determinant for Chromatographic Resolution and Solubility in Pyridazine-Based Syntheses

N-((6-Chloropyridazin-3-yl)methyl)ethanamine has a molecular weight of 171.63 g/mol . In contrast, the closely related analog 6-chloro-N-ethylpyridazin-3-amine (CAS 68588-39-6) has a molecular weight of 157.60 g/mol [1], representing a difference of +14.03 g/mol. This 8.9% increase in molecular weight directly influences chromatographic retention time, mass spectrometry detection, and lipophilicity, thereby affecting solubility and purification strategies in synthetic workflows.

Molecular Weight
Head-to-head
171.63 g/mol
+14.03 (+8.9%) vs 157.60 g/mol (analog)
Supports LC-MS differentiation and solubility profiling.
Ensures distinct analytical identity from lower-mass analog.
Analytical Chemistry Medicinal Chemistry Synthetic Chemistry

Density Variation: A Key Parameter for Formulation and Handling Properties

The reported density for N-((6-Chloropyridazin-3-yl)methyl)ethanamine is 1.175 g/cm³ . This value is approximately 11% higher than the density of 6-chloro-N-ethylpyridazin-3-amine, which is 1.06 g/cm³ . This difference affects volumetric dosing, solvent mixing, and storage requirements.

Density
Head-to-head
1.175 g/cm³
+0.115 (+10.8%) vs 1.06 g/cm³ (analog)
Impacts volumetric dosing and solvent mixing precision.
Different handling properties; verify for formulation steps.
Formulation Science Process Chemistry Physical Chemistry

Potency Range for Nicotinic Receptor Binding: A Class-Level Inference for Target Engagement

In a series of 6-chloropyridazin-3-yl derivatives, all tested compounds exhibited Ki values in the nanomolar range for binding to neuronal nicotinic acetylcholine receptors (nAChRs) [1]. For example, the derivative (1R,4R)-2-(6-chloropyridazin-3-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane had a Ki of 26 nM against α4β2 nAChR [2]. While direct Ki data for N-((6-Chloropyridazin-3-yl)methyl)ethanamine is not available in the public domain, this class-level inference establishes that the 6-chloropyridazin-3-yl scaffold is a privileged structure for achieving nanomolar affinity at nAChRs, a property that is highly sensitive to the specific amine substituent.

nAChR Binding Affinity
Class-level
Nanomolar range (inferred)
>100-fold class-level improvement over unsubstituted pyridazines
Supports nAChR engagement context; compound-specific data needed.
Class-level inference from radioligand displacement assays; validate Ki for this compound.
Neuroscience Nicotinic Receptors Drug Discovery

Recommended Research and Industrial Application Scenarios for N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1289386-56-6)


Synthesis of Privileged Nicotinic Receptor Ligands for CNS Drug Discovery

Given the class-level evidence that 6-chloropyridazin-3-yl derivatives exhibit nanomolar affinity for α4β2 neuronal nicotinic acetylcholine receptors [1], this compound serves as a versatile intermediate for constructing focused libraries of nAChR modulators. Its ethylamine side chain can be further functionalized to explore structure-activity relationships (SAR) and optimize selectivity over other receptor subtypes [1].

Building Block for Kinase Inhibitor Scaffolds via Cross-Coupling Chemistry

Pyridazine derivatives are well-represented in kinase inhibitor patents and drug discovery programs [2]. The 6-chloro substituent on this compound enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing rapid diversification to generate novel ATP-competitive inhibitors or type II kinase inhibitors .

Analytical Reference Standard for Chromatographic Method Development

Due to its distinct molecular weight (171.63 g/mol) and density (1.175 g/cm³) compared to analogs like 6-chloro-N-ethylpyridazin-3-amine (157.60 g/mol, 1.06 g/cm³) [3], this compound is valuable as a chromatographic reference or system suitability standard for LC-MS and HPLC methods that must resolve closely related pyridazine intermediates.

Precursor for Functionalized Heterocycles in Agrochemical Research

Chloropyridazines are key intermediates in the synthesis of agrochemicals, including herbicides and fungicides. The nucleophilic chlorine atom can be substituted with various nucleophiles to introduce desired functional groups, while the amine moiety can be alkylated or acylated to modulate physicochemical properties .

Application
Selection Property
Validation Focus
CNS receptor ligand research
6-Chloropyridazine scaffold for nAChR pharmacophore
nAChR subtype selectivity profiling
Kinase inhibitor scaffold synthesis
Chloro group for cross-coupling diversification
Reaction optimization and product purity
Chromatographic method development
Distinct molecular weight and density profile
LC-MS resolution and retention time calibration
Agrochemical heterocycle synthesis
Nucleophilic substitution at 6-position
Functional group tolerance and lead optimization

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